molecular formula C9H5Cl2N B1589890 3,4-Dichloroquinoline CAS No. 25836-11-7

3,4-Dichloroquinoline

Cat. No. B1589890
CAS RN: 25836-11-7
M. Wt: 198.05 g/mol
InChI Key: MEZWVUXDITWYIT-UHFFFAOYSA-N
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Description

4,7-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine .


Molecular Structure Analysis

The molecular formula of 4,7-Dichloroquinoline is C9H5Cl2N. It has an average mass of 198.049 Da and a monoisotopic mass of 196.979904 Da .


Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring of 4,7-Dichloroquinoline is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring .

Scientific Research Applications

Pharmacological Applications

3,4-Dichloroquinoline serves as a key intermediate in the synthesis of various antimalarial drugs such as chloroquine and hydroxychloroquine. Its derivatives have shown moderate antimalarial activity with IC50 values indicating significant growth inhibition of Plasmodium falciparum strains .

Chemical Synthesis

This compound is utilized in chemical synthesis processes, including click synthesis using ultrasound irradiation to create new derivatives with potential antimicrobial, antimalarial, and anticancer activities . It also plays a role in the synthesis of quinoline ring systems and fused heterocyclic systems .

Antioxidant Activity

Derivatives of 3,4-Dichloroquinoline have been synthesized with antioxidant properties. For instance, 7-Chloro-N (arylselanyl)quinolin-4-amines have been created using 3,4-Dichloroquinoline as a base, showing potential for various therapeutic applications .

Therapeutic Potential

The quinoline core structure is widely recognized for its therapeutic properties, including antitumor and antimicrobial effects. As such, 3,4-Dichloroquinoline derivatives are explored for their potential in these areas .

Microwave Irradiation Synthesis

Innovative synthesis methods involving microwave irradiation are employed for creating quinoline scaffolds from 3,4-Dichloroquinoline. These methods are energy-efficient and less time-consuming, offering a greener approach to chemical synthesis .

Mechanism of Action

Target of Action

3,4-Dichloroquinoline is a derivative of the 4-aminoquinoline class of compounds . The primary targets of 4-aminoquinolines like 3,4-Dichloroquinoline are the Plasmodium parasites, specifically Plasmodium falciparum . These parasites are responsible for causing malaria, a significant global health issue .

Mode of Action

The mode of action of 3,4-Dichloroquinoline involves several factors. It has the ability to target lipids, inhibit the formation of haemozoin (a crystalloid essential for the survival of the parasite), and generate reactive oxygen species . The compound also accumulates preferentially in the lysosomes of cells in the body .

Biochemical Pathways

3,4-Dichloroquinoline affects the biochemical pathways of the Plasmodium parasites. It inhibits the formation of haemozoin, a process that is crucial for the detoxification of heme released during hemoglobin digestion . By inhibiting this pathway, 3,4-Dichloroquinoline causes an accumulation of toxic heme, leading to the death of the parasite .

Pharmacokinetics

4-aminoquinolines like chloroquine, a close relative of 3,4-dichloroquinoline, are known to be extensively distributed in the body, with a volume of distribution of 200 to 800 l/kg . They are 60% bound to plasma proteins and are equally cleared by the kidney and liver . It is plausible that 3,4-Dichloroquinoline may have similar pharmacokinetic properties.

Result of Action

The result of the action of 3,4-Dichloroquinoline is the inhibition of the growth of Plasmodium falciparum. In vitro studies have shown a significant growth inhibition of both sensitive strains of Plasmodium falciparum with IC50 values of 6.7 nM (CQ-s) and 8.5 nM (CQ-r) .

Safety and Hazards

The safety data sheet for 3,4-Dichloroquinoline suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Relevant Papers A paper titled “Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases” discusses the synthesis of a new quinoline (4,7-dichloroquinoline) derivative which showed significant larvicidal and pupicidal properties against a malarial and a dengue vector . Another paper titled “A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine” discusses the late-stage modification of drug molecules as a fast method to introduce diversity into the already biologically active scaffold .

properties

IUPAC Name

3,4-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZWVUXDITWYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40485175
Record name 3,4-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25836-11-7
Record name 3,4-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40485175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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